molecular formula C5H4O3 B134809 3-Hydroxy-4H-pyran-4-one CAS No. 496-63-9

3-Hydroxy-4H-pyran-4-one

Cat. No.: B134809
CAS No.: 496-63-9
M. Wt: 112.08 g/mol
InChI Key: VEYIMQVTPXPUHA-UHFFFAOYSA-N
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Description

Pyromeconic acid, also known as 3-hydroxy-4H-pyran-4-one, is a chemical compound with the molecular formula C5H4O3. It is a derivative of pyrone and is known for its unique structure and properties.

Mechanism of Action

Target of Action

3-Hydroxy-4H-pyran-4-one, also known as Pyromeconic Acid, has been found to interact with several targets. It is known to inhibit the tyrosinase enzyme , which plays a crucial role in the biosynthesis of melanin, the pigment responsible for skin color . This compound has also been identified as a potent inhibitor of HIV-1 integrase , an enzyme essential for the replication of the HIV-1 virus .

Mode of Action

The interaction of Pyromeconic Acid with its targets results in significant changes. Its inhibition of the tyrosinase enzyme leads to a decrease in melanin production, which is why it is often used as a whitening agent in cosmetics . As an HIV-1 integrase inhibitor, it prevents the integration of the viral genome into the host cell’s DNA, thereby inhibiting the replication of the virus .

Biochemical Pathways

Pyromeconic Acid affects several biochemical pathways due to its diverse targets. By inhibiting tyrosinase, it disrupts the melanogenesis pathway, leading to reduced melanin production . Its inhibition of HIV-1 integrase affects the viral replication pathway, preventing the proliferation of the virus within the host .

Pharmacokinetics

The pharmacokinetic properties of Pyromeconic Acid are influenced by its chemical structure. It contains a carbonyl group and two hydroxyl groups, which suggest that it would be soluble in water . Its low molecular weight, unfavorable lipophilicity, and instability may pose challenges to its absorption, distribution, metabolism, and excretion (adme) properties, highlighting the need for structural modifications to improve its pharmacokinetics .

Result of Action

The action of Pyromeconic Acid at the molecular and cellular levels leads to several effects. Its inhibition of tyrosinase results in decreased melanin production, leading to a lightening effect on the skin . Its antiviral activity against HIV-1 can help to control the progression of HIV infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyromeconic acid can be synthesized through several methods. One efficient synthesis involves the acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones. These precursors are obtained by epoxidation of 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, which are synthesized from furfuryl alcohols .

Industrial Production Methods: Industrial production of pyromeconic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Pyromeconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structure, which allows for multiple points of reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize pyromeconic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Uniqueness of Pyromeconic Acid: Pyromeconic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties.

Properties

IUPAC Name

3-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYIMQVTPXPUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060091
Record name 4H-Pyran-4-one, 3-hydroxy-
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Molecular Weight

112.08 g/mol
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CAS No.

496-63-9
Record name 3-Hydroxy-4-pyrone
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Record name Pyromeconic acid
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Record name 3-Hydroxy-4H-pyran-4-one
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Record name 4H-Pyran-4-one, 3-hydroxy-
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Record name 4H-Pyran-4-one, 3-hydroxy-
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Record name 3-HYDROXY-4H-PYRAN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pyromeconic acid?

A1: Pyromeconic acid has a molecular formula of C5H4O3 and a molecular weight of 112.08 g/mol. []

Q2: How is pyromeconic acid typically synthesized?

A2: Pyromeconic acid can be synthesized through several methods, including:

  • Decarboxylation of Meconic or Comenic Acid: This traditional method involves heating meconic or comenic acid to high temperatures, leading to the release of carbon dioxide and the formation of pyromeconic acid. [, ]
  • Acid-Catalyzed Rearrangement: Starting with 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones, pyromeconic acid and its derivatives can be synthesized via acid-catalyzed rearrangement. []
  • From Furfuryl Alcohol: A more recent approach involves treating furfuryl alcohol with chlorine in the presence of sodium acetate, achieving a significant yield of pyromeconic acid. []

Q3: What are the key spectroscopic characteristics of pyromeconic acid?

A3: Pyromeconic acid exhibits distinctive spectroscopic features, particularly in NMR and Mass Spectrometry:

  • NMR: Both 1H and 13C NMR spectra provide valuable information about the structure and conformation of pyromeconic acid and its derivatives. [, , , ]
  • Mass Spectrometry: Techniques like FAB-MS (Fast Atom Bombardment Mass Spectrometry) help identify pyromeconic acid and its glycosides through the detection of pseudo-molecular ions. []

Q4: What are some notable biological activities of pyromeconic acid and its derivatives?

A4: Research suggests that pyromeconic acid and its derivatives exhibit several promising biological activities:

  • Siderophile Activity: Pyromeconic acid demonstrates siderophile activity, meaning it can bind and transport iron. This property has implications for its potential use in treating iron-related disorders. []
  • Central Depressant Effects: Studies in mice have shown that certain derivatives of pyromeconic acid, such as 2-butyl- and 2-isobutylpyromeconic acid, exhibit central depressant effects, including anticonvulsant properties. []
  • Anti-Alzheimer's Potential: Novel pyromeconic acid-styrene hybrid compounds have shown promising results in vitro and in vivo as potential treatments for Alzheimer's disease. These compounds exhibited activities such as inhibiting amyloid-beta (Aβ) aggregation, anti-inflammatory effects, and antioxidant properties. []
  • Antifungal Activity: Glycerylerigeroside, a unique γ-pyrone derivative isolated from Erigeron annuus, displayed potent antifungal activity against Candida albicans. Molecular docking studies suggest that it may exert its effects by interacting with the active site of sterol 14α-demethylase (CYP51). []
  • Anti-inflammatory and Itch Relief: Pyromeconic acid-enriched water extracts from Erigeron annuus have shown potential as a cosmetic ingredient for providing itch relief and anti-inflammatory activity. []

Q5: How does pyromeconic acid exert its anti-Alzheimer's effects?

A5: Research suggests that pyromeconic acid derivatives may combat Alzheimer's disease through multiple mechanisms:

  • Inhibition of Aβ Aggregation: These compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. []
  • Anti-inflammatory Action: They can reduce neuroinflammation, which is believed to contribute to the progression of Alzheimer's disease. []
  • Antioxidant Properties: Pyromeconic acid derivatives can scavenge free radicals and protect neurons from oxidative stress, another factor implicated in Alzheimer's disease. [, ]

Q6: What is the significance of the antifungal activity of glycerylerigeroside?

A6: The discovery of glycerylerigeroside's potent antifungal activity against Candida albicans is significant because it presents a potential new avenue for developing antifungal treatments. This is particularly relevant in the face of increasing antifungal resistance. []

Q7: What are the traditional medicinal uses of plants containing pyromeconic acid?

A7: Plants rich in pyromeconic acid and its derivatives, such as species from the Erigeron genus, have a history of use in traditional medicine for treating various ailments, including:

  • Common Cold []
  • Cough []
  • Rheumatism []
  • Enteritis []
  • Toothache []

Q8: How does pyromeconic acid behave as a chelating agent?

A8: Pyromeconic acid acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. It forms chelate complexes with various metal ions, including aluminum, gallium, and indium. [, ]

Q9: What is the significance of chelatoaromaticity in pyromeconic acid complexes?

A9: The formation of metal complexes with pyromeconic acid can lead to an increase in the aromaticity of the pyrone ring, a phenomenon known as chelatoaromaticity. This enhanced aromaticity contributes to the stability of these complexes. []

Q10: What are the potential applications of pyromeconic acid's chelating properties?

A10: The chelating ability of pyromeconic acid and its derivatives makes them promising candidates for various applications:

  • Cell-Labeling: Hydroxypyranones, including pyromeconic acid derivatives, have been explored as bidentate ligands for chelating indium(III), with potential applications in cell labeling. []
  • Antimicrobial Agents: Oxidovanadium(V) complexes incorporating pyromeconic acid and its derivatives as ligands have shown promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]

Q11: How do burning chemicals influence the thermal decomposition of cigarette paper containing pyromeconic acid?

A11: The addition of burning chemicals, typically organic acid salts and phosphates, to cigarette paper containing pyromeconic acid can influence the yields of specific volatile compounds generated during pyrolysis. For instance, the addition of burning chemicals has been shown to decrease the yields of certain carbonyl compounds, including pyromeconic acid itself. []

Q12: How is computational chemistry used to study pyromeconic acid?

A12: Computational chemistry plays a vital role in understanding the properties and behavior of pyromeconic acid.

  • DFT Calculations: Density Functional Theory (DFT) calculations have been employed to evaluate the antioxidant properties of pyromeconic acid and other natural products by determining their O-H bond dissociation enthalpies (BDEs) and ionization potentials (IPs). [, ]
  • Molecular Docking: This technique has been used to predict the binding mode of pyromeconic acid derivatives with target proteins, such as sterol 14α-demethylase (CYP51) in Candida albicans. []

Q13: How does modifying the structure of pyromeconic acid affect its biological activity?

A13: Structural modifications to the pyromeconic acid scaffold can significantly impact its biological activity.

  • Alkylation at the 2-Position: Introducing alkyl groups at the 2-position of the pyromeconic acid ring can influence its central nervous system depressant effects. For example, 2-butyl- and 2-isobutylpyromeconic acid were found to be more potent anticonvulsants than other 2-alkyl derivatives. []
  • Hybrid Compounds: Combining pyromeconic acid with other pharmacophores, such as styrene, has led to the development of novel compounds with enhanced anti-Alzheimer's properties. []
  • Glycosylation: The addition of a glyceroxy side chain to pyromeconic acid β-D-glucopyranoside resulted in glycerylerigeroside, a compound with potent antifungal activity. []

Q14: What are the challenges and strategies for improving the drug-like properties of pyromeconic acid derivatives?

A14: While pyromeconic acid derivatives show promise as therapeutic agents, optimizing their drug-like properties is crucial.

  • Solubility and Bioavailability: Improving the solubility and bioavailability of these compounds is often necessary for effective therapeutic application. []
  • Targeted Delivery: Developing strategies for targeted delivery to specific tissues or cells can enhance efficacy and minimize off-target effects. []

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